Sodium propionate
Overview
Description
Sodium propionate, also known as sodium propanoate, is the sodium salt of propionic acid. It is a white crystalline solid that is deliquescent in moist air. The chemical formula for this compound is Na(C₂H₅COO). It is commonly used as a food preservative, particularly in bakery products, due to its ability to inhibit mold growth .
Mechanism of Action
Target of Action
Sodium propionate, the sodium salt of propionic acid, primarily targets microorganisms in food products, acting as an antimicrobial agent . It is particularly effective against mold, making it a valuable preservative in bakery products . In addition, it has been suggested that propionic acid may target a central regulator of cellular homeostasis .
Mode of Action
This compound exerts its antimicrobial effect by disrupting the pH balance within microbial cells . As a weak acid, it can penetrate the cell membrane in its undissociated form. Once inside the alkaline environment of the cell, it dissociates, releasing protons and thus lowering the intracellular pH. This acidification interferes with the normal metabolic processes of the microorganism, inhibiting its growth .
Biochemical Pathways
This compound affects various metabolic pathways. It is produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways
Pharmacokinetics
As a food additive, it is generally recognized as safe (GRAS) by the FDA
Result of Action
The primary result of this compound’s action is the inhibition of mold growth, thereby extending the shelf life of food products . In addition, it has been reported to exert antidepressant effects at low doses, while high doses may induce autism-like symptoms in experimental animals through induction of dysbiosis of neurotransmitters .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. Its antimicrobial activity is most effective in an acidic environment, where it exists primarily in its undissociated form . Furthermore, its solubility in water and ethanol suggests that the presence of these solvents can impact its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Sodium propionate plays a significant role in biochemical reactions. It is a short-chain fatty acid (SCFA) mainly produced from carbohydrates by gut microbiota . It is associated with anti-inflammatory properties . This compound is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues . It is also known to inhibit the growth of molds .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It is considered generally recognized as safe (GRAS) food ingredient by FDA, where it acts as an antimicrobial agent for food preservation and flavoring agent . It has been found to have protective effects on the blood-brain barrier, inhibiting pathways associated with non-specific microbial infections via a CD14-dependent mechanism, suppressing expression of LRP-1 and protecting the BBB from oxidative stress via NRF2 (NFE2L2) signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide . This compound is a base and dissociates propionate ion after the reaction with H2O. And then propanoic acid generated as propionate ion combines with H2O (or exactly hydrogen ion in H2O) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, a study on dairy cows showed that increasing the supply of propionate affected propionate metabolism in liver tissue over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, a study on a mouse model of Parkinson’s disease found that orally administered this compound successfully rescued motor deficits and dopaminergic neuronal loss in the mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways .
Subcellular Localization
It is known that this compound can penetrate the cell wall of microbes , suggesting that it may be able to enter cells and exert effects at a subcellular level.
Preparation Methods
Sodium propionate is typically synthesized through the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction can be represented as follows:
C₂H₅COOH+NaOH→C₂H₅COONa+H₂O
In industrial settings, the process involves stirring propionic acid with sodium carbonate at controlled temperatures (0-45°C) until a paste is formed. This paste is then dried to yield this compound .
Chemical Reactions Analysis
Sodium propionate undergoes several types of chemical reactions:
- In water, this compound ionizes to form propionate ions and sodium ions.
Ionization: C₂H₅COONa→C₂H₅COO−+Na+
Reacts with acids to form propionic acid.Neutralization: C₂H₅COONa+HCl→C₂H₅COOH+NaCl
Oxidation: Can be oxidized to form carbon dioxide and water under specific conditions.
Common reagents used in these reactions include hydrochloric acid for neutralization and oxidizing agents for oxidation reactions. The major products formed are propionic acid, carbon dioxide, and water .
Scientific Research Applications
Sodium propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in the culture of microorganisms, particularly in the isolation of bifidobacteria.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Comparison with Similar Compounds
Sodium propionate is often compared with other propionates such as calcium propionate and potassium propionate. While all these compounds serve as preservatives, this compound is unique due to its higher solubility in water and ethanol . Similar compounds include:
Propionic acid: The parent acid of this compound, used in similar applications but less soluble in water.
Calcium propionate: Used in food preservation, particularly in dairy products.
Potassium propionate: Another preservative with similar properties but different solubility profiles.
This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
Properties
IUPAC Name |
sodium;propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O2Na, Array, C3H5NaO2 | |
Record name | SODIUM PROPIONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | SODIUM PROPIONATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021996 | |
Record name | Sodium propionate | |
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Molecular Weight |
96.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline hygroscopic powder, or a fine white powder, Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | SODIUM PROPIONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Sodium propionate | |
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Record name | SODIUM PROPIONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
>250 °C o.c. | |
Record name | SODIUM PROPIONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C, Soluble in water forming alkaline solutions. Slightly soluble in alcohol., Solubility in water, g/100ml: 100 (good) | |
Record name | SODIUM PROPIONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SODIUM PROPIONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
Transparent crystals, granules, FREE-FLOWING, Colorless, crystalline solid | |
CAS No. |
137-40-6, 63785-15-9 | |
Record name | Sodium propionate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137406 | |
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Record name | Propanoic acid, sodium salt (2:1) | |
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Record name | Propanoic acid, sodium salt (1:1) | |
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Record name | Propanoic acid, sodium salt (2:1) | |
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Record name | Sodium propionate | |
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Record name | Sodium propionate | |
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Record name | Sodium hydrogen dipropionate | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM PROPIONATE | |
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Melting Point |
210 °C | |
Record name | SODIUM PROPIONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium propionate exert its effects on cholesterol metabolism in pigs?
A1: Research suggests that this compound may lower serum cholesterol and low-density lipoprotein (LDL) cholesterol concentrations in finishing pigs by decreasing the activity of hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis [].
Q2: Can this compound be used to combat mastitis?
A2: Studies in mice suggest potential. This compound was shown to protect against lipopolysaccharide (LPS)-induced mastitis by restoring blood-milk barrier function and suppressing the inflammatory response, likely via the NF-κB signaling pathway and histone deacetylase (HDAC) inhibition [].
Q3: What role does this compound play in the rumen of dairy calves?
A3: While this compound alone didn't significantly impact calf performance, its inclusion in starter diets containing alfalfa hay did influence rumen fermentation, leading to a lower pH and higher concentrations of total volatile fatty acids and acetate [].
Q4: Does this compound influence blood glucose levels?
A4: Yes, research suggests this compound may contribute to lowered blood glucose levels. Studies in humans showed that bread with added this compound lowered post-meal blood glucose and insulin responses, potentially by delaying gastric emptying [, , ].
Q5: How does this compound interact with the gut microbiome?
A5: this compound, as a short-chain fatty acid (SCFA), is a product of bacterial fermentation of dietary fiber in the gut. Research suggests it can influence gut microbiota composition and activity, potentially impacting host metabolism and immune function [, ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C3H5NaO2, and its molecular weight is 96.06 g/mol.
Q7: Can this compound be used to preserve feed ingredients?
A7: this compound shows promise as an antifungal agent in feed. Studies demonstrate that its inclusion in stored feed ingredients like corn, wheat, and soybean meal reduced the populations of bacteria, yeast, and mold, improving their microbial profile [].
Q8: Is this compound effective in controlling microbial growth in challenging environments like salted dried fish?
A8: Research shows that this compound, at appropriate concentrations, can effectively inhibit the growth of specific bacteria like Staphylococcus sp., contributing to the preservation of salted dried fish [].
Q9: Can this compound act as a catalyst in textile finishing?
A9: Yes, this compound can function as a non-phosphorus catalyst for durable press finishing of cotton/polyester fabrics treated with 1,2,3,4-butanetetracarboxylic acid (BTCA) [].
Q10: How does the structure of this compound, compared to other organic acid salts, impact its antimicrobial activity?
A10: Studies comparing this compound to sodium acetate revealed that the degree of lipophilicity correlates with antimicrobial effectiveness. This compound, being more lipophilic, exhibited greater efficacy against Salmonella enterica Typhimurium, likely due to enhanced cell membrane disruption [].
Q11: How is this compound metabolized in rats?
A11: Following oral administration, this compound is rapidly metabolized in rats, with a significant portion (77%) being expired as 14CO2 within three days. A small percentage is excreted unchanged in urine and feces, while some radioactivity is incorporated into tissues like skin, liver, and adipose tissue [].
Q12: Does this compound influence energy expenditure in humans?
A12: Yes, a study in fasted humans indicated that acute oral this compound supplementation led to increased resting energy expenditure (REE) and lipid oxidation, independent of changes in glucose or insulin levels [].
Q13: What is the impact of this compound on growth performance in broiler chickens?
A13: this compound, when added to broiler chicken diets, has been shown to improve final body weight and villus height in the small intestine, suggesting a positive impact on growth and gut health [].
Q14: Are there any concerns about the use of this compound in newborn turkeys?
A14: Research cautions against using this compound in young turkeys. Studies showed that its administration through feed or water negatively impacted feed intake, body weight, and liver parameters, even leading to mortality in some cases [].
Q15: How can this compound and calcium propionate be quantified in food products?
A15: A reliable method for determining these compounds in food utilizes gas chromatography with flame ionization detection (GC/FID) after extraction with ether and acidification. This technique provides accurate and sensitive quantification, with a limit of detection as low as 0.5 mg/kg [].
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